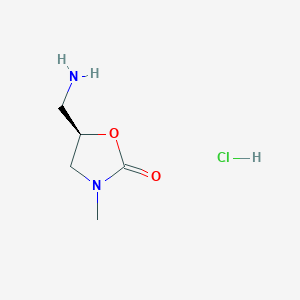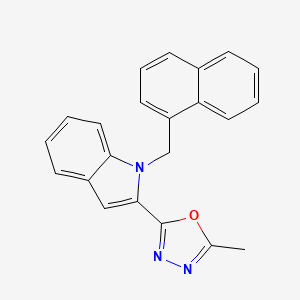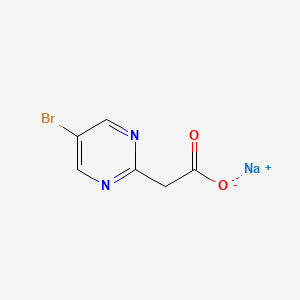![molecular formula C19H14FN3OS B2685820 N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-44-9](/img/structure/B2685820.png)
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H14FN3OS and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Immunoregulatory and Antiinflammatory Applications
The research on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which share structural similarities with the compound , has demonstrated potential as immunoregulatory and antiinflammatory agents. These compounds were synthesized and evaluated for their effectiveness in models of inflammation and immunoregulation, indicating a promising avenue for the development of treatments targeting autoimmune diseases and inflammatory conditions. The exploration of structure-activity relationships highlighted the significance of specific substituents for optimal potency, offering insights into designing more effective therapeutic agents in this class (Bender et al., 1985).
DNA Interaction and Gene Regulation
Further research into Pyrrole‐Imidazole Polyamide–Fluorophore conjugates, derived from similar structural frameworks, has showcased their ability to bind with duplex DNA in a sequence-specific manner. This property underscores their potential application in gene regulation and biological imaging. These synthetic small molecules can permeate cells, binding to DNA and influencing gene expression, which opens new pathways for therapeutic interventions targeting genetic disorders and cancers. The conjugation with fluorophores extends their utility to biological imaging, providing a tool for the visualization of gene expression and DNA interactions in live cells (Vaijayanthi et al., 2012).
Antiviral and Antimicrobial Activities
The development of compounds with structural affinities, such as Fluoroimidazoles, has been investigated for their antiviral properties. These studies have identified compounds capable of inhibiting viral replication across a range of virus groups, indicating a broad-spectrum antiviral activity. This research opens the door to new therapeutic agents against viral infections, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the design of antiviral drugs. The ability to inhibit nucleic acid synthesis in infected cells further underscores the potential of these compounds in managing viral diseases (De Cercq & Luczak, 1975).
Fluorescent Dyes for Scientific Applications
Research into N-Ethoxycarbonylpyrene- and perylene thioamides, which are related to the chemical structure of interest, has led to the synthesis of fluorescent dyes with applications in scientific research. These dyes, characterized by their emission in a broad range of wavelengths and high quantum yields, have been used in the development of probes for biological and chemical analysis. The dual fluorescence observed in some of these compounds, resulting from excited state proton transfer, allows for the emission of white light and offers unique opportunities for imaging and analytical applications in biological systems (Witalewska et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the surrounding environment .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRESYALCHMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2685739.png)

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)





![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2685755.png)


![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)
